Rosuvastatin, also known as the brand name product Crestor, is a lipid-lowering drug that belongs to the statin class of medications, which are used to lower the risk of cardiovascular disease and manage elevated lipid levels by inhibiting the endogenous production of cholesterol in the liver. More specifically, statin medications competitively inhibit the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase, which catalyzes the conversion of HMG-CoA to mevalonic acid and is the third step in a sequence of metabolic reactions involved in the production of several compounds involved in lipid metabolism and transport including cholesterol, low-density lipoprotein (LDL) (sometimes referred to as "bad cholesterol"), and very low-density lipoprotein (VLDL). Prescribing of statin medications is considered standard practice following any cardiovascular events and for people with a moderate to high risk of development of CVD, such as those with Type 2 Diabetes. The clear evidence of the benefit of statin use coupled with very minimal side effects or long term effects has resulted in this class becoming one of the most widely prescribed medications in North America. Rosuvastatin and other drugs from the statin class of medications including [atorvastatin], [pravastatin], [simvastatin], [fluvastatin], and [lovastatin] are considered first-line options for the treatment of dyslipidemia. This is largely due to the fact that cardiovascular disease (CVD), which includes heart attack, atherosclerosis, angina, peripheral artery disease, and stroke, has become a leading cause of death in high-income countries and a major cause of morbidity around the world. Elevated cholesterol levels, and in particular, elevated low-density lipoprotein (LDL) levels, are an important risk factor for the development of CVD. Use of statins to target and reduce LDL levels has been shown in a number of landmark studies to significantly reduce the risk of development of CVD and all-cause mortality. Statins are considered a cost-effective treatment option for CVD due to their evidence of reducing all-cause mortality including fatal and non-fatal CVD as well as the need for surgical revascularization or angioplasty following a heart attack. Evidence has shown that even for low-risk individuals (with <10% risk of a major vascular event occurring within 5 years) statins cause a 20%-22% relative reduction in major cardiovascular events (heart attack, stroke, coronary revascularization, and coronary death) for every 1 mmol/L reduction in LDL without any significant side effects or risks. While all statin medications are considered equally effective from a clinical standpoint, rosuvastatin is considered the most potent; doses of 10 to 40mg rosuvastatin per day were found in clinical studies to result in a 45.8% to 54.6% decreases in LDL cholesterol levels, which is about three-fold more potent than [atorvastatin]'s effects on LDL cholesterol. However, the results of the SATURN trial concluded that despite this difference in potency, there was no difference in their effect on the progression of coronary atherosclerosis. Rosuvastatin is also a unique member of the class of statins due to its high hydrophilicity which increases hepatic uptake at the site of action, low bioavailability, and minimal metabolism via the Cytochrome P450 system. This last point results in less risk of drug-drug interactions compared to [atorvastatin], [lovastatin], and [simvastatin], which are all extensively metabolized by Cytochrome P450 (CYP) 3A4, an enzyme involved in the metabolism of many commonly used drugs. Drugs such as [ciclosporin], [gemfibrozil], and some antiretrovirals are more likely to interact with this statin through antagonism of OATP1B1 organic anion transporter protein 1B1-mediated hepatic uptake of rosuvastatin.
Rosuvastatin is a HMG-CoA Reductase Inhibitor. The mechanism of action of rosuvastatin is as a Hydroxymethylglutaryl-CoA Reductase Inhibitor.
Rosuvastatin is a commonly used cholesterol lowering agent (statin) that is associated with mild, asymptomatic and self-limited serum aminotransferase elevations during therapy, and rarely with clinically apparent acute liver injury.
Rosuvastatin is a statin with antilipidemic and potential antineoplastic activities. Rosuvastatin selectively and competitively binds to and inhibits hepatic hydroxymethyl-glutaryl coenzyme A (HMG-CoA) reductase, the enzyme which catalyzes the conversion of HMG-CoA to mevalonate, a precursor of cholesterol. This leads to a decrease in hepatic cholesterol levels and increase in uptake of LDL cholesterol. In addition, rosuvastatin, like other statins, exhibits pro-apoptotic, growth inhibitory, and pro-differentiation activities in a variety of tumor cell types; these antineoplastic activities may be due, in part, to inhibition of the isoprenylation of Ras and Rho GTPases and related signaling cascades.
Rosuvastatin Calcium is the calcium salt form of rosuvastatin, a statin with antilipidemic activity. Rosuvastatin selectively and competitively binds to and inhibits hepatic hydroxymethyl-glutaryl coenzyme A (HMG-CoA) reductase, the enzyme which catalyzes the conversion of HMG-CoA to mevalonate, a precursor of cholesterol. This leads to a decrease in hepatic cholesterol levels and increase in uptake of LDL cholesterol.
Rosuvastatin is an antilipemic agent that competitively inhibits hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase. HMG-CoA reducuase catalyzes the conversion of HMG-CoA to mevalonic acid, the rate-limiting step in cholesterol biosynthesis. Rosuvastatin belongs to a class of medications called statins and is used to reduce plasma cholesterol levels and prevent cardiovascular disease.
A HYDROXYMETHYLGLUTARYL-COA-REDUCTASE INHIBITOR, or statin, that reduces the plasma concentrations of LDL-CHOLESTEROL; APOLIPOPROTEIN B, and TRIGLYCERIDES while increasing HDL-CHOLESTEROL levels in patients with HYPERCHOLESTEROLEMIA and those at risk for CARDIOVASCULAR DISEASES.
See also: Rosuvastatin Calcium (has salt form); Rosuvastatin Zinc (has salt form).
Rosuvastatin calcium
CAS No.: 147098-20-2
Cat. No.: VC20740734
Molecular Formula: C44H54CaF2N6O12S2
Molecular Weight: 1001.1 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 147098-20-2 |
---|---|
Molecular Formula | C44H54CaF2N6O12S2 |
Molecular Weight | 1001.1 g/mol |
IUPAC Name | calcium;(E,3S,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate |
Standard InChI | InChI=1S/2C22H28FN3O6S.Ca/c2*1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32;/h2*5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30);/q;;+2/p-2/b2*10-9+;/t2*16-,17+;/m11./s1 |
Standard InChI Key | LALFOYNTGMUKGG-BFNSWDLGSA-L |
Isomeric SMILES | CC(C1=NC(=NC(=C1/C=C/[C@@H](O)C[C@H](O)CC(=O)[O-])C2=CC=C(C=C2)F)N(S(=O)(=O)C)C)C.CC(C1=NC(=NC(=C1/C=C/[C@@H](O)C[C@H](O)CC(=O)[O-])C2=CC=C(C=C2)F)N(S(=O)(=O)C)C)C.[Ca+2] |
SMILES | CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Ca+2] |
Canonical SMILES | CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Ca+2] |
Chemical and Physical Properties of Rosuvastatin Calcium
Molecular Structure and Formula
Rosuvastatin calcium, chemically described as bis[(E)-7-4(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidin-5-yl-3,5-dihydroxyhept-6-enoic acid] calcium salt, is a hydrophilic compound with a molecular formula of and a molecular weight of 1001.14 g/mol . Its structure includes a pyrimidine ring substituted with fluorophenyl and methylsulfonyl groups, which contribute to its high affinity for HMG-CoA reductase.
Physical Characteristics
Rosuvastatin calcium appears as a white to off-white powder that is sparingly soluble in water and methanol but highly soluble in organic solvents such as dimethyl sulfoxide (DMSO) and acetonitrile . The compound exhibits a melting point of approximately 122°C and an optical rotation () ranging between +12° to +18° in methanol-water mixtures . These properties are critical for its formulation into oral tablets.
Partition Coefficient
The hydrophilicity of rosuvastatin calcium is reflected in its partition coefficient () of 0.13 at physiological pH (7.0) . This low value indicates preferential distribution into aqueous environments, such as the liver, where it exerts its pharmacological effects.
Mechanism of Action
Inhibition of HMG-CoA Reductase
Rosuvastatin calcium functions as a selective and competitive inhibitor of HMG-CoA reductase, the enzyme responsible for converting HMG-CoA to mevalonic acid—a precursor in cholesterol biosynthesis . By blocking this rate-limiting step, the drug reduces hepatic cholesterol production.
Upregulation of LDL Receptors
The reduction in intracellular cholesterol levels triggers an upregulation of low-density lipoprotein (LDL) receptors on hepatocyte surfaces. This enhances the clearance of circulating LDL cholesterol (LDL-C), leading to significant reductions in serum LDL-C levels .
Effects on VLDL and HDL
In addition to lowering LDL-C, rosuvastatin calcium inhibits the hepatic synthesis of very low-density lipoprotein (VLDL) particles, thereby reducing triglyceride levels. It also modestly increases high-density lipoprotein cholesterol (HDL-C), contributing to an improved lipid profile .
Pharmacokinetics
Absorption
Rosuvastatin calcium exhibits low oral bioavailability (approximately 20%) due to extensive first-pass hepatic uptake mediated by organic anion transporting polypeptide-1B1 (OATP-1B1) . This targeted hepatic distribution minimizes systemic exposure and reduces the risk of adverse effects.
Distribution
The drug demonstrates high plasma protein binding (>90%), primarily to albumin . Its volume of distribution is relatively low, consistent with its primary action site being the liver.
Metabolism
Unlike other statins extensively metabolized by cytochrome P450 enzymes, rosuvastatin calcium undergoes minimal metabolism via this pathway. Approximately 10% is metabolized by CYP2C9 into inactive metabolites .
Elimination
Rosuvastatin calcium is primarily excreted unchanged in feces (90%), with renal clearance accounting for only about 10% . Its elimination half-life ranges from 19 to 21 hours, allowing for once-daily dosing .
Clinical Applications
Hypercholesterolemia
Rosuvastatin calcium is approved for treating primary hypercholesterolemia (heterozygous familial and non-familial) as an adjunct to diet and lifestyle modifications . It effectively lowers LDL-C levels by up to 63% at the highest approved dose (40 mg/day).
Mixed Dyslipidemia
The drug is indicated for mixed dyslipidemia characterized by elevated LDL-C and triglycerides with reduced HDL-C levels . Its dual action on LDL-C and triglycerides makes it suitable for this condition.
Homozygous Familial Hypercholesterolemia
Rosuvastatin calcium has demonstrated efficacy in reducing LDL-C levels in patients with homozygous familial hypercholesterolemia—a genetic disorder resistant to many lipid-lowering therapies .
Cardiovascular Risk Reduction
Clinical trials have shown that rosuvastatin calcium reduces the risk of major cardiovascular events, including myocardial infarction and stroke, particularly in high-risk populations such as those with diabetes or established coronary artery disease .
Table: Lipid-Lowering Efficacy Across Doses
Dose (mg/day) | % Reduction in LDL-C | % Reduction in Triglycerides | % Increase in HDL-C |
---|---|---|---|
5 | 38 | 19 | 8 |
10 | 45 | 21 | 9 |
20 | 52 | 24 | 10 |
40 | 63 | 28 | 12 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume